molecular formula C12H12N2 B1604202 2-(1H-indol-3-yl)-2-methylpropanenitrile CAS No. 23078-29-7

2-(1H-indol-3-yl)-2-methylpropanenitrile

Cat. No.: B1604202
CAS No.: 23078-29-7
M. Wt: 184.24 g/mol
InChI Key: CIPHSCQFFHSUGX-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPHSCQFFHSUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630676
Record name 2-(1H-Indol-3-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23078-29-7
Record name 2-(1H-Indol-3-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of Indole Scaffolds in Modern Chemistry

The indole (B1671886) ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern organic synthesis and medicinal chemistry. rsc.orgnih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its importance. nih.gov Found in the essential amino acid tryptophan, indole derivatives are integral to numerous biological processes, acting as neurotransmitters and hormones. mdpi.com This inherent biological relevance has made the indole nucleus a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are able to bind to multiple biological targets. google.com

In medicinal chemistry, the indole scaffold is a key component in drugs with a wide spectrum of therapeutic applications, including anti-inflammatory agents like indomethacin, anticancer drugs such as vincristine, and antimigraine medications like sumatriptan. mdpi.comgoogle.com The versatility of the indole ring allows for its functionalization at various positions, enabling the synthesis of large libraries of compounds for high-throughput screening and the development of new chemical entities. spectrabase.comunina.it The ability of the indole structure to mimic peptides and interact with various enzymes provides extensive opportunities for the creation of novel drugs with diverse mechanisms of action. nih.gov

From a synthetic standpoint, the development of novel and efficient methods for constructing and functionalizing the indole core remains a vibrant area of research in organic chemistry. nih.gov Classical methods like the Fischer, Reissert, and Bartoli indole syntheses have been complemented by modern transition-metal-catalyzed cross-coupling reactions, which offer greater control and broader substrate scope. unina.itmdpi.com

Nitrile Containing Indole Derivatives in Contemporary Research

The incorporation of a nitrile (cyano) group into an indole (B1671886) framework creates a class of compounds with distinct chemical and biological properties that are actively being explored in contemporary research. The nitrile group is a versatile functional group; it is relatively stable metabolically and can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. nih.gov

Research into nitrile-containing indole derivatives has revealed a wide range of potential therapeutic applications. For instance, various indole-acrylonitrile derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. nih.gov Studies have shown that some of these compounds exhibit significant growth inhibition against various human tumor cell lines. nih.gov Furthermore, indolyl-3-acetonitrile derivatives have been investigated for their anti-inflammatory properties, with some analogues showing potent inhibition of nitric oxide and prostaglandin (B15479496) E2 production. nih.gov

The synthesis of these derivatives often involves well-established chemical transformations. Knoevenagel condensation, a reaction between an active methylene (B1212753) compound (like an indole acetonitrile) and a carbonyl compound, is a common method for creating indole-acrylonitrile structures. nih.gov Other synthetic strategies include the cyanation of halogenated indoles and the modification of existing indole structures to introduce the nitrile functionality. mdpi.com The continued exploration of these synthetic routes allows for the creation of diverse libraries of nitrile-containing indole derivatives for biological screening.

Biological Activities and Pharmacological Research of Indole Nitrile Compounds

Interactions with Biological Targets

The indole (B1671886) ring system is a versatile scaffold that can interact with a wide range of biological targets, including enzymes and receptors. The specific interactions of 2-(1H-indol-3-yl)-2-methylpropanenitrile have not been explicitly detailed, but the behavior of related compounds allows for informed postulation.

Enzyme Inhibition Studies (e.g., DNA gyrase, Topoisomerase II)

The potential for indole derivatives to act as enzyme inhibitors is a significant area of pharmacological research.

DNA gyrase: This bacterial type II topoisomerase is a validated target for antibiotics. acs.org The indole scaffold has been identified as a starting point for the development of DNA gyrase inhibitors. nih.gov Research has shown that indole and its derivatives can inhibit the supercoiling activity of DNA gyrase. mdpi.com For example, in silico docking studies suggest that indole can bind to the ATP-binding site of the GyrB subunit of DNA gyrase. mdpi.com This interaction is similar to how aminocoumarin antibiotics function and occurs without causing double-strand breaks. mdpi.com

Topoisomerase II: Human topoisomerase II is a key target for anticancer drugs. acs.org Several indole derivatives have been investigated for their inhibitory effects on this enzyme. acs.org For example, a series of 3-methyl-2-phenyl-1H-indole derivatives showed a good correlation between their antiproliferative effects and topoisomerase II inhibition. acs.orgacs.org Novel indole pyrazoline hybrid derivatives have also been identified as potential topoisomerase I inhibitors. One study on indole derivatives of ursolic acid identified a compound that significantly inhibited Topoisomerase IIα activity and induced apoptosis in cancer cells. nih.gov While indole-3-acetonitrile (B3204565) itself has been reported to specifically inhibit DNA topoisomerase I, the broader class of indole derivatives shows activity against both type I and type II topoisomerases.

Receptor Ligand Binding (e.g., Serotonin (B10506) 5-HT1A and 5-HT2A Receptors, Aryl Hydrocarbon Receptor)

Serotonin 5-HT1A and 5-HT2A Receptors: The indole structure is a core component of the endogenous neurotransmitter serotonin (5-hydroxytryptamine), making indole derivatives prime candidates for interaction with serotonin receptors. These receptors are implicated in a variety of neurological processes and are targets for many therapeutic drugs.

Studies on trans-2-(indol-3-yl)cyclopropylamine derivatives, which are rigid analogs of tryptamines, have shown varying affinities for serotonin receptor subtypes. mdpi.com For instance, while these compounds generally lacked high affinity for 5-HT1A, 5-HT2A, and 5-HT2B receptors, they displayed considerably higher affinity for the 5-HT2C receptor. mdpi.com Specifically, the 5-fluoro-substituted derivative was the most potent at the 5-HT2C receptor with a K_i of 1.9 nM. mdpi.com Other research has focused on developing dual 5-HT1A and 5-HT7 receptor ligands from indole-containing scaffolds.

Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor involved in regulating responses to environmental chemicals and endogenous molecules. Tryptophan metabolites, which include many indole-containing compounds, are known to be AhR ligands. Compounds like indole-3-acetate (B1200044) and tryptamine (B22526) have been shown to be full or partial agonists of AhR, inducing the expression of target genes like Cyp1b1. Given that the core indole structure is a key determinant for AhR binding, it is plausible that this compound could also interact with this receptor, potentially modulating its activity.

Protein Binding Affinity and Selectivity

The binding affinity and selectivity of a compound for its biological targets are crucial determinants of its pharmacological profile. For indole nitrile compounds, these properties have been explored in the context of various proteins.

As mentioned, in studies of trans-2-(indol-3-yl)cyclopropylamine derivatives, selectivity for the 5-HT2C receptor over other serotonin receptor subtypes was observed. mdpi.com The affinity, measured by the inhibition constant (K_i), varied based on substitutions on the indole ring, with the 5-methoxy derivative being the most potent at the 5-HT1A receptor (K_i = 40 nM) and the 5-fluoro derivative being most potent at the 5-HT2C receptor (K_i = 1.9 nM). mdpi.com This demonstrates that small changes to the indole scaffold can significantly alter both affinity and selectivity.

In the context of enzyme inhibition, indole derivatives have also shown varied affinities. For example, novel pyrazoline derivatives with an indole nucleus were found to be potent topoisomerase inhibitors with IC₅₀ values in the micromolar range. The affinity of indole for DNA gyrase from E. coli has been documented, with inhibition of supercoiling activity observed at concentrations of 4-5 mM. mdpi.com

The following table summarizes the binding affinities of selected indole derivatives for various biological targets, illustrating the range of potencies achievable with this scaffold.

Binding Affinities of Selected Indole Derivatives

CompoundTargetBinding Affinity (K_i or IC₅₀)Reference
5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine5-HT2C Receptor1.9 nM (K_i) mdpi.com
5-Methoxy-trans-2-(indol-3-yl)cyclopropylamine5-HT1A Receptor40 nM (K_i) mdpi.com
Indole Pyrazoline Derivative (33a)Topoisomerase15.43 µM (IC₅₀)
Indole Pyrazoline Derivative (33b)Topoisomerase20.53 µM (IC₅₀)

Structure-Activity Relationship (SAR) Studies in Indole Nitrile Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indole nitrile scaffolds, several studies have elucidated key structural features that determine their pharmacological effects.

In the development of anti-inflammatory agents based on indole-3-acetonitrile, substitutions on the indole ring have been shown to be critical. A study of arvelexin analogs found that a hydroxyl group at the C-7 position of the indole ring, combined with an N-methyl substituent, resulted in more potent inhibition of NO and PGE2 production compared to the parent compound. nih.gov This highlights the importance of both the position and nature of substituents on the indole core for anti-inflammatory activity.

SAR studies on indole-based HIV-1 fusion inhibitors have also provided valuable information. These studies examined how altering the linkage between indole rings and adding various substituents affects binding affinity and antiviral activity. For instance, substitutions at the 3-position of the indole ring were explored to take advantage of potential hydrogen bond interactions within the target's hydrophobic pocket. nih.gov

Furthermore, research on indole-acrylonitrile derivatives as potential antitumor agents revealed that substitutions on the phenyl ring attached to the acrylonitrile (B1666552) moiety significantly impacted their growth inhibition potency against various cancer cell lines. These studies underscore that modifications to both the core indole nucleus and its side chains are crucial for optimizing the biological activity of indole nitrile compounds.

Emerging Research Directions and Potential Applications

Development of Novel Therapeutic Agents Based on the Indole (B1671886) Nitrile Scaffold

The indole ring system is a fundamental component in numerous natural and synthetic products with significant therapeutic value, including anti-inflammatory, antimicrobial, and anticancer agents. mdpi.comcreative-proteomics.commdpi.comnih.gov The structural versatility of the indole scaffold allows it to interact with a wide array of biological targets, making it a highly attractive framework for drug discovery. nih.gov Researchers have successfully developed indole derivatives that function as tubulin polymerization inhibitors, protein kinase inhibitors, and modulators of key inflammatory pathways. nih.gov

The nitrile moiety is also a critical functional group in medicinal chemistry, known to participate in key binding interactions with biological targets. The combination of the indole nucleus and the acrylonitrile (B1666552) group, in particular, has been explored for anticancer properties. mdpi.comnih.gov Studies on various indole-acrylonitrile and indole-3-acetonitrile (B3204565) derivatives have revealed significant potential in developing new therapeutic agents. For example, certain indole-based compounds have shown potent activity against various cancer cell lines and have been investigated for their ability to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammation. nih.govnih.gov

The compound 2-(1H-indol-3-yl)-2-methylpropanenitrile, by virtue of its indole-nitrile structure, is a promising candidate for therapeutic development. Its activity is yet to be fully elucidated, but the established biological profiles of its structural analogs provide a strong rationale for its investigation as a potential anticancer or anti-inflammatory agent. tandfonline.comnih.govrsc.org

Table 1: Selected Therapeutic Activities of Indole Nitrile Derivatives

Compound ClassTherapeutic AreaResearch FindingReference(s)
Indole-Acrylonitrile DerivativesAnticancerShowed significant growth inhibition against various human tumor cell lines, including leukemia, lung cancer, and colon cancer. nih.govnih.gov nih.gov, nih.gov
Indole-3-acetonitrile AnalogsAnti-inflammatoryDerivatives were shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in cellular models of inflammation. nih.gov
Substituted Indole DerivativesAnti-inflammatoryIndomethacin, an indole-containing drug, is a widely used non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis. nih.govnih.gov nih.gov, nih.gov
Pyrazolyl-s-triazine IndolesAnticancerA synthesized derivative demonstrated notable cytotoxicity against A549 lung cancer cells and potent inhibition of the EGFR protein kinase. nih.gov nih.gov
2-(1H-indol-2-yl)acrylonitrilesAntimicrobialA derivative showed potent activity against various pathogens, suggesting it could be a lead structure for new antimicrobial agents. mdpi.comnih.gov mdpi.com, nih.gov

Exploration in Materials Science and Industrial Applications

The applications of indole derivatives extend beyond medicine into materials science and various industrial sectors. creative-proteomics.com The indole ring's unique electronic properties make it a valuable component in the design of functional organic materials. While research into this compound for materials science is still in its infancy, the known applications of related compounds suggest potential avenues for exploration.

Nitriles are versatile chemical intermediates with widespread industrial use. researchgate.net They are precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. creative-proteomics.comnumberanalytics.com For instance, the hydrolysis of aromatic nitriles is a key step in manufacturing various carboxylic acids and amides used as building blocks in fine chemicals. numberanalytics.com In agriculture, the indole derivative indole-3-acetic acid is a well-known plant hormone used to promote root growth and improve crop yields. creative-proteomics.com

The combination of the electron-rich indole system and the electron-withdrawing nitrile group in this compound could lead to interesting photophysical properties, making it a candidate for the development of fluorescent probes or components in organic electronic devices. Its structure could also be leveraged to create novel polymers or serve as a key intermediate in the synthesis of complex agrochemicals. researchgate.net

Interdisciplinary Research with Biochemical and Biological Systems

Interdisciplinary studies are beginning to uncover the complex roles that simple indole derivatives play in biological systems. A closely related compound, indole-3-acetonitrile (IAN), is a naturally occurring molecule found in plants and bacteria where it acts as a signaling molecule and a precursor to the plant hormone indole-3-acetic acid (IAA). mdpi.comoup.comnih.gov IAN can be synthesized in microorganisms through several biosynthetic pathways, most notably the indole-3-acetamide (B105759) pathway and the indole-3-pyruvate pathway. oup.comnih.gov

Recent research has also identified IAN as a metabolite produced by human cancer cells, suggesting a potential role in cancer progression. mdpi.comnih.gov A preliminary study investigating the interaction of IAN with neuroblastoma cells demonstrated that it could reduce cell viability at high concentrations and may influence the serotonin (B10506) and dopamine (B1211576) pathways. mdpi.comnih.gov This highlights the potential for indole nitrile compounds to interact with fundamental cellular processes.

The specific compound this compound, with its additional methyl groups at the alpha-carbon, presents an intriguing variation on the IAN structure. This modification could alter its biochemical properties, such as receptor binding affinity or metabolic stability. Therefore, it represents a valuable molecular tool for interdisciplinary research aimed at probing the biological functions of indole nitriles and understanding how structural changes impact their interactions within complex biological systems.

Table 2: Biochemical Roles and Pathways of Indole-3-Acetonitrile (IAN) and Related Compounds

CompoundBiological SystemRole / PathwayReference(s)
Indole-3-acetonitrile (IAN)Plants, BacteriaPrecursor to Indole-3-acetic acid (IAA), a major plant hormone. Involved in plant growth and development. mdpi.comoup.com mdpi.com, oup.com
Indole-3-acetonitrile (IAN)MicroorganismsInvolved in microbial growth, development, and interactions with plants. Produced as a defense signal. mdpi.com mdpi.com
Indole-3-acetonitrile (IAN)Human Cancer CellsIdentified as a metabolite produced by breast and melanoma cells under stress, potentially sustaining cell growth. mdpi.com mdpi.com
Indole-3-acetonitrile (IAN)Neuroblastoma CellsShown to reduce cell viability and potentially interact with serotonin and dopamine pathways. nih.gov nih.gov
Indole-3-acetic acid (IAA)PlantsA key auxin phytohormone that regulates nearly all aspects of plant growth and development. nih.gov nih.gov

Future Innovations in Synthetic Methodologies for Complex Indole Nitriles

The synthesis of the indole core has been a central theme in organic chemistry for over a century, with classic methods like the Fischer, Bischler, and Leimgruber–Batcho syntheses remaining highly relevant. youtube.comwikipedia.org However, the increasing demand for structurally complex and precisely functionalized indole derivatives like this compound has driven significant innovation in synthetic strategies.

Modern synthetic chemistry offers a powerful toolkit for creating complex indole nitriles with high efficiency and selectivity. Palladium-catalyzed reactions, such as the Larock indole synthesis and various carbonylation approaches, have become powerful methods for constructing and functionalizing the indole ring. youtube.combeilstein-journals.org Other transition metals, like rhodium, have been employed for the site-selective functionalization of the indole core, for example, at the C2 position. nih.gov

Furthermore, there is a strong trend towards developing more sustainable and efficient "green" synthetic methods. These include the use of microwave irradiation, ultrasound-assisted reactions, and novel catalytic systems that operate under milder conditions. mdpi.commdpi.comresearchgate.net Emerging techniques such as electrochemical synthesis and continuous flow chemistry are also proving to be highly effective for the rapid and scalable production of complex heterocyclic molecules, including indolylthiazoles. researchgate.netresearchgate.netnih.gov These advanced methodologies will be instrumental in synthesizing novel analogs of this compound, facilitating a deeper exploration of its chemical and biological properties.

Table 3: Comparison of Modern Synthetic Methodologies for Indole Derivatives

MethodologyKey FeaturesAdvantagesReference(s)
Palladium-Catalyzed CarbonylationUses carbon monoxide (or a surrogate) and a palladium catalyst to introduce carbonyl groups and construct the indole ring.Versatile, allows for the synthesis of highly functionalized indoles from simple precursors. beilstein-journals.org
Rhodium-Catalyzed C2-AllylationEmploys a rhodium catalyst for the site-selective introduction of allyl groups at the C2 position of the indole ring.High regioselectivity for a typically less reactive position. nih.gov
Microwave-Assisted SynthesisUses microwave irradiation to rapidly heat the reaction mixture.Drastically reduced reaction times, often improved yields, and cleaner reactions. mdpi.com mdpi.com
Electrochemical SynthesisUses electricity to drive chemical reactions, often for C-H functionalization or cyclization.Environmentally friendly (avoids harsh reagents), high selectivity, and can be scaled up. researchgate.netresearchgate.net researchgate.net, researchgate.net
Continuous Flow SynthesisReactions are performed in a continuously flowing stream within a microreactor.Rapid reaction times, improved safety and control, easy scalability, and potential for multi-step automation. nih.gov nih.gov

Q & A

Q. What are the common synthetic routes for 2-(1H-indol-3-yl)-2-methylpropanenitrile, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via phase-transfer catalysis (PTC) or cycloalkylation reactions. For example, N1-benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloro-propanamide undergoes cycloalkylation under PTC conditions to yield racemic mixtures, which are crystallized from methanol for purification . Optimization involves adjusting catalyst loading, solvent polarity, and reaction temperature. Methanol is preferred for crystallization due to its ability to dissolve impurities while selectively precipitating the product. Yield improvements are achieved by iterative adjustment of stoichiometry and monitoring reaction progress via TLC or HPLC .

Q. How can X-ray crystallography determine the molecular structure of this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of methanol or acetonitrile. Refinement using SHELXL (part of the SHELX suite) is critical for resolving disorder in nitrile or indole moieties. Challenges include handling twinned crystals and refining hydrogen atom positions, which require high-resolution data (<1.0 Å). SHELXPRO interfaces with macromolecular refinement tools to manage thermal displacement parameters .

Q. What spectroscopic methods are critical for confirming the identity of this compound, and how are key peaks interpreted?

  • 1H NMR : Indole NH protons appear as broad singlets near δ 10.5–11.0 ppm. The nitrile group does not protonate but deshields adjacent methyl groups (δ 1.6–1.8 ppm).
  • 13C NMR : The nitrile carbon resonates at δ 115–120 ppm, while indole carbons show signals at δ 110–140 ppm.
  • IR : A sharp C≡N stretch is observed at ~2240 cm⁻¹. Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Recrystallization (methanol or ethanol) is preferred for small-scale isolation. For larger scales, flash chromatography using silica gel and ethyl acetate/hexane (3:7) provides >95% purity. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related impurities .

Advanced Research Questions

Q. What computational strategies are recommended for analyzing the electronic properties (e.g., HOMO-LUMO distribution) of this compound in fluorophore applications?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts HOMO localization on the indole ring and LUMO on the nitrile group, enabling charge-transfer transitions. Time-dependent DFT (TD-DFT) simulations correlate with UV-Vis spectra (λmax ~350 nm). Solvent effects are modeled using the Polarizable Continuum Model (PCM). Discrepancies between experimental and calculated bandgaps (>0.3 eV) suggest the need for hybrid functionals like CAM-B3LYP .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing novel derivatives of this compound?

Contradictions arise from tautomerism (e.g., indole NH proton exchange) or dynamic stereochemistry. Strategies include:

  • Variable-temperature NMR to freeze conformational changes.
  • 2D NMR (COSY, NOESY) to resolve overlapping signals.
  • Isotopic labeling (e.g., 15N) for tracking nitrogen environments. Cross-referencing with SCXRD data resolves ambiguities in regiochemistry .

Q. In crystallographic studies, how does the choice of refinement software (e.g., SHELXL) impact the accuracy of structural parameters for nitrile-containing indole derivatives?

SHELXL’s robust least-squares algorithms minimize errors in bond length (σ < 0.005 Å) and angles (σ < 0.5°). For nitrile groups, anisotropic displacement parameters (ADPs) are refined to model thermal motion. SHELX’s TWIN and BASF commands correct for twinning, common in polar space groups (e.g., P21/c). Comparative studies show SHELXL reduces R-factor discrepancies by 15% versus other software .

Q. How can researchers reconcile conflicting data between computational predictions and experimental results regarding the reactivity of this compound in nucleophilic reactions?

Discrepancies often stem from solvent or catalyst effects not modeled in simulations. For example, DFT may predict nitrile hydrolysis under basic conditions, but experimental inertness in aqueous NaOH suggests steric hindrance from the methyl group. Microkinetic modeling incorporating transition-state theory (Eyring equation) bridges this gap. Validation via in situ FTIR or mass spectrometry tracks intermediate species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.